2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 2-position and a cyano group at the 3-position
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have been shown to possess significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets through various mechanisms . For instance, some derivatives have been found to inhibit the growth of bacterial cells, leading to their death .
Biochemical Pathways
Given its potential anti-tuberculosis activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .
Result of Action
The result of the action of this compound is likely to be the inhibition of the growth of tuberculosis bacteria, leading to a reduction in the bacterial load . This is based on the known effects of other imidazo[1,2-a]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminopyridine with acetonitrile in the presence of a base, such as sodium methoxide, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Halogenation: Reaction with halogens like bromine or iodine to form halogenated derivatives.
Substitution: Nucleophilic substitution reactions at the cyano group or the methyl group.
Oxidation and Reduction: Oxidation of the methyl group to form carboxylic acids or reduction of the cyano group to form amines.
Common Reagents and Conditions:
Halogenation: Bromine or iodine in chloroform.
Substitution: Sodium methoxide or other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Halogenated Derivatives: 3-bromo-2-methylimidazo[1,2-a]pyridine.
Substituted Derivatives: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidized and Reduced Products: Carboxylic acids and amines.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.
Biological Studies: Investigated for its potential as a fluorescent probe for the detection of metal ions.
Material Science: Utilized in the synthesis of light-sensitive dyes and optical media for data storage.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the cyano group at the 3-position.
3-Cyanoimidazo[1,2-a]pyridine: Lacks the methyl group at the 2-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains an amide group instead of a cyano group.
Uniqueness: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both the methyl and cyano groups, which contribute to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVCYJDLHGGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941534 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-70-8 | |
Record name | Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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